2-((2,5-Thiazolylamino)methylene)indane-1,3-dione
Description
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione is a heterocyclic compound featuring an indane-1,3-dione core substituted with a thiazole-amine functional group. This structure combines the electron-withdrawing properties of the dione moiety with the aromatic and hydrogen-bonding capabilities of the thiazole ring, making it a promising candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-11-8-3-1-2-4-9(8)12(17)10(11)7-15-13-14-5-6-18-13/h1-7,16H/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXWIIUUZHKIN-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2,5-thiazolylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of dyes, photoinitiators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the properties of isoindoline-1,3-dione derivatives. Below is a comparative analysis of key compounds:
Key Observations :
- Thermal Stability : Thioxo-triazolidinyl derivatives (e.g., 13c) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and π-π stacking .
- Hydrogen Bonding : NH protons in hydrazone derivatives (e.g., 17a, 15) resonate downfield (δ 9.87–10.85 ppm), indicative of strong hydrogen-bonding interactions .
- C=O Stretching : IR spectra consistently show two carbonyl stretches (1704–1785 cm⁻¹), confirming the presence of the isoindoline-1,3-dione core .
Antimicrobial and Anti-inflammatory Activity
Compounds with sulfur-containing substituents (e.g., thioxo-triazolidinyl in 13c) demonstrate enhanced antimicrobial activity due to the electrophilic sulfur atom, which disrupts microbial cell membranes . In contrast, hydrazone derivatives (e.g., 17a–c) exhibit moderate anti-inflammatory activity, likely mediated by their ability to scavenge reactive oxygen species .
Biological Activity
2-((2,5-Thiazolylamino)methylene)indane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The compound is synthesized through a condensation reaction involving indane-1,3-dione and thiazolylamine derivatives. The structure features a thiazole ring that is crucial for its biological activity. The synthesis process typically involves the use of various reagents and conditions to optimize yield and purity.
Antioxidant Activity
Research indicates that derivatives of indane-1,3-dione exhibit antioxidant properties. For example, in a study evaluating various synthesized compounds, 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione demonstrated significant inhibition of lipid peroxidation, a key indicator of antioxidant activity. The percentage inhibition was reported to be substantial compared to standard antioxidants like ascorbic acid .
| Compound | % Inhibition of Lipid Peroxidation |
|---|---|
| 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione | 54.75% |
| Ascorbic Acid | 70.00% |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In comparative studies, it exhibited notable activity against various bacterial strains and fungi. Specifically, the synthesized derivatives demonstrated an ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione has been evaluated through in vitro assays against several cancer cell lines. The compound displayed cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, it was found to induce apoptosis in HT-29 colon cancer cells by disrupting tubulin assembly and affecting cell cycle progression .
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 15.72 |
| MCF-7 | 12.50 |
Anti-inflammatory Properties
In addition to its antioxidant and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
The biological activities of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism : It interferes with tubulin dynamics during cell division and induces apoptosis through caspase activation.
- Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation by inhibiting NF-kB activation.
Case Studies
Several case studies highlight the efficacy of 2-((2,5-Thiazolylamino)methylene)indane-1,3-dione:
- Case Study on Anticancer Activity : In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines demonstrating selective cytotoxicity towards colon cancer cells with minimal effects on normal cells .
- Case Study on Antimicrobial Efficacy : A comparative analysis showed that formulations containing this compound had enhanced antibacterial effects when combined with traditional antibiotics against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 2-((2,5-thiazolylamino)methylene)indane-1,3-dione, and what are their limitations?
- Methodology : The compound is synthesized via condensation reactions between thiazolylamine derivatives and indane-1,3-dione precursors. A typical approach involves refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indane-1,3-dione derivatives in acetic acid (AcOH) for 3–5 hours . Limitations include moderate yields (32–57% in multi-step syntheses) due to side reactions like incomplete cyclization or hydrolysis of the thiazole ring .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm regioselective formation of the methylene bridge and thiazole-indane conjugation.
- HPLC-MS to assess purity (>95% typically required) and detect byproducts from incomplete reactions .
- Elemental analysis to verify stoichiometric ratios of C, H, N, and S .
Q. Why is the indane-1,3-dione core critical for the compound’s reactivity in biological systems?
- Methodology : The diketone moiety in indane-1,3-dione enables strong π-π stacking interactions with aromatic residues in enzymes (e.g., kinases) and stabilizes charge-transfer complexes. Computational studies (DFT) suggest the planar structure enhances binding affinity, while the thiazole ring introduces hydrogen-bonding capacity via its amino group .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Case Study : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., buffer pH affecting solubility) or off-target effects.
- Methodology :
- Perform dose-response curves under standardized conditions (e.g., pH 7.4, 1% DMSO).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently of enzymatic activity .
- Cross-reference with knockout cell lines to confirm target specificity .
Q. What strategies optimize the synthesis yield of 2-((2,5-thiazolylamino)methylene)indane-1,3-dione?
- Methodology :
- Stepwise purification : Isolate intermediates (e.g., 3-formyl-indane-1,3-dione) via column chromatography to minimize side reactions .
- Catalytic additives : Use triethylamine (TEA) or sodium acetate to accelerate condensation kinetics .
- Microwave-assisted synthesis : Reduces reaction time from 18 hours to 2–4 hours, improving yield by 15–20% .
Q. How does the choice of solvent impact the compound’s stability during storage?
- Data-Driven Analysis :
- Polar aprotic solvents (DMF, DMSO) : Induce gradual hydrolysis of the thiazole ring at 4°C (10% degradation over 30 days).
- Non-polar solvents (CH₂Cl₂) : Stabilize the compound but risk precipitation.
- Recommended : Lyophilize and store at -80°C in amber vials under argon .
Q. What mechanistic insights explain the compound’s selectivity for specific kinase targets?
- Methodology :
- Molecular docking : Predict interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR2).
- Alanine scanning mutagenesis : Identify critical residues (e.g., Lys721 in EGFR) for binding.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to differentiate selective vs. promiscuous inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
